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Compound of Interest

Compound Name: 28-Deoxonimbolide

Cat. No.: B1254398

This guide provides a detailed spectroscopic comparison of 28-Deoxonimbolide with the
structurally related natural products, nimbolide and azadirachtin. The objective is to offer
researchers, scientists, and drug development professionals a comprehensive resource for
identifying and differentiating these bioactive compounds. This document summarizes key
spectroscopic data, outlines detailed experimental protocols, and visualizes a critical signaling
pathway influenced by these molecules.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for 28-Deoxonimbolide, nimbolide,
and azadirachtin, facilitating a clear comparison of their structural features.
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Spectroscopic Data 28-Deoxonimbolide Nimbolide Azadirachtin A
Molecular Formula C27H3206[1][2] C27H300s C35H44016[3][4]
Molecular Weight 452.5 g/mol [1] 482.5 g/mol 720.7 g/mol [3]

1H NMR (CDCls, &
ppm)

Data not fully
available in a
comprehensive list.
Key signals would be
expected for the furan
ring, vinyl protons,
and methyl groups,
similar to nimbolide
but lacking the C-28
hydroxyl functionality.

A comprehensive list
of proton NMR data is
available.[5] Key
signals include those
for the furan ring, a,[3-
unsaturated ketone,
and various methyl

and methine protons.

A complex spectrum
with numerous signals
corresponding to its
highly oxygenated and
rearranged
tetranortriterpenoid

structure.[6]

13C NMR (CDCls, &
ppm)

Data not fully
available in a
comprehensive list.
The carbon spectrum
would show
characteristic signals
for the limonoid core,
furan ring, and
carbonyl groups, but
would differ from
nimbolide in the

region of C-28.

12.89, 15.15, 17.16,
18.54, 32.14, 41.11,
41.22, 43.65, 45.27,
47.73, 49.47, 50.30,
51.76, 73.43, 82.88,
88.43, 110.32, 126.53,
131.01, 136.42,
138.87, 143.13,
144.78, 149.59,
172.96, 174.97,
200.80[5]

A detailed list of
carbon signals has
been reported,
reflecting the complex
tetracyclic structure
with numerous

functional groups.

IR (cm™1)

Specific data not
available. Expected to
show strong
absorptions for C=0
(ketone, ester) and C-
O stretching, and
bands characteristic of

the furan ring.

Carbonyl absorptions
at 1665
(cyclohexenone),
1720 (CO2CHs), and
1770 (y-lactone).[7]

Characteristic
absorptions for
hydroxyl, ester, ether,
and alkene functional

groups are present.
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High-resolution mass
ESI-MS data would Mass spectral data ) ]
_ _ _ spectrometry is crucial
show a prominent ion has been used for its o
Mass Spectrometry ] ) S for confirming the
corresponding to identification in plant

complex molecular
[M+H]* or [M+Na]*. extracts.[8][9]

formula.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide. These protocols are representative of standard practices in natural product chemistry.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified natural product is dissolved in
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds). The solution is then transferred
to a5 mm NMR tube.

Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer, such
as a Bruker Avance lll, operating at a *H resonance frequency of 300 MHz or higher.[10]

'H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to
achieve a good signal-to-noise ratio. Key parameters include a spectral width of
approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3
seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CHCIs at 7.26

ppm).

13C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse
sequence. A larger number of scans is typically required compared to *H NMR. The spectral
width is set to around 200-220 ppm, and the chemical shifts are referenced to the solvent
peak (e.g., CDClIs at 77.0 ppm).[10]

2D NMR Experiments: To aid in structure elucidation, various 2D NMR experiments such as
COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation) are often performed. These experiments
help to establish proton-proton and proton-carbon correlations within the molecule.
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. Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound is finely ground
with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull
can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the

paste between two salt plates (e.g., NaCl or KBr).[11]

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the KBr pellet or salt plates is first recorded and automatically
subtracted from the sample spectrum. The resulting spectrum shows the absorption of
infrared radiation by the sample as a function of wavenumber.

. Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,
methanol, acetonitrile). For electrospray ionization (ESI), the concentration is typically in the
range of 1-10 pg/mL.

Instrumentation: High-resolution mass spectrometry (HRMS) is performed on an instrument
such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled with a liquid
chromatography (LC) system (LC-MS).[12]

Data Acquisition: The sample solution is introduced into the ion source (e.g., ESI), where
molecules are ionized. The mass analyzer then separates the ions based on their mass-to-
charge ratio (m/z). The data is collected to produce a mass spectrum, which shows the
relative abundance of ions at different m/z values. This allows for the determination of the
molecular weight and elemental composition of the compound.

Signaling Pathway Visualization

Nimbolide and related limonoids have been shown to modulate various signaling pathways
involved in cancer and inflammation. One of the key pathways affected is the PI3K/Akt/GSK-3[3
signaling pathway, which plays a crucial role in cell survival and proliferation. The following
diagram illustrates the inhibitory effect of nimbolide on this pathway.
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Caption: Nimbolide's inhibition of the PI3K/Akt pathway.

This diagram illustrates how nimbolide inhibits the PI3K/Akt signaling cascade, leading to the
activation of GSK-3[3.[13][14] This, in turn, inhibits cytoprotective autophagy and promotes
apoptosis in cancer cells.[13][14] The a,B-unsaturated ketone moiety in nimbolide is likely
responsible for its cytotoxic effects.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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